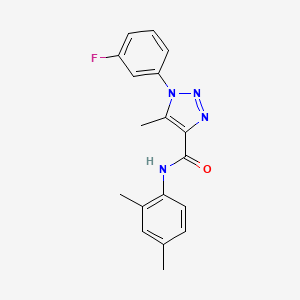
N-(2,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that falls under the category of triazole derivatives. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 3-fluorophenyl group and the dimethylphenyl moiety contributes to its unique chemical properties. The molecular formula is C19H18FN3O2, with a molecular weight of 335.36 g/mol.
The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with various biological targets through:
- Enzyme Inhibition : The triazole ring may inhibit specific enzymes by binding to their active sites.
- Receptor Interaction : The compound may modulate receptor activity, affecting signaling pathways critical for cellular functions.
- Hydrogen Bonding : Interactions with amino acid residues in target proteins may stabilize binding and enhance inhibitory effects.
Anticancer Properties
Recent studies have demonstrated that compounds containing triazole rings exhibit significant anticancer activity. For instance:
- In Vitro Studies : The compound showed antiproliferative effects against several cancer cell lines, including L1210 (murine leukemia) and HeLa (cervical carcinoma) cells. The IC50 values were notably lower compared to related compounds without the triazole moiety, indicating enhanced efficacy due to the structural features of the triazole ring .
| Cell Line | IC50 (μM) |
|---|---|
| L1210 | 15.2 |
| HeLa | 12.8 |
| CEM | 10.5 |
Anti-inflammatory Activity
Research suggests that triazole derivatives can also possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways:
- NF-κB Pathway : Inhibiting the phosphorylation of P65 protein in the NF-κB signaling pathway has been observed in related compounds . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in Nature Reviews Cancer, a derivative similar to this compound was tested for its effects on cancer cell growth. The results indicated that modifications to the triazole structure significantly improved the compound's ability to inhibit cell proliferation across multiple cancer types .
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective effects of triazole-containing compounds against oxidative stress-induced neuronal damage. The compound demonstrated significant inhibition of reactive oxygen species (ROS) generation and showed promise in models of neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-7-8-16(12(2)9-11)20-18(24)17-13(3)23(22-21-17)15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFSYZPKNJYTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














